molecular formula C17H18ClN3O B11065544 7-Chloro-4-[4-(cyclopropylcarbonyl)-1-piperazinyl]quinoline

7-Chloro-4-[4-(cyclopropylcarbonyl)-1-piperazinyl]quinoline

Cat. No.: B11065544
M. Wt: 315.8 g/mol
InChI Key: HHFVGOVEMSNABU-UHFFFAOYSA-N
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Description

4-(7-Chloro-4-quinolyl)piperazinomethanone: is a synthetic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-chloro-4-quinolyl)piperazinomethanone typically involves a multistep process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 4-(7-chloro-4-quinolyl)piperazinomethanone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the quinoline ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

    Coupling: Palladium catalysts, base (e.g., potassium carbonate), solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

4-(7-Chloro-4-quinolyl)piperazinomethanone: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antimalarial properties.

    Medicine: Potential therapeutic agent for treating infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(7-chloro-4-quinolyl)piperazinomethanone involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit DNA synthesis in microbial cells, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

Comparison

  • 4-(7-chloro-4-quinolyl)piperazinomethanone is unique due to its cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds.
  • The presence of the cyclopropyl group may enhance its binding affinity to certain molecular targets, potentially increasing its biological activity.
  • Compared to other quinoline derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development.

Properties

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C17H18ClN3O/c18-13-3-4-14-15(11-13)19-6-5-16(14)20-7-9-21(10-8-20)17(22)12-1-2-12/h3-6,11-12H,1-2,7-10H2

InChI Key

HHFVGOVEMSNABU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl

Origin of Product

United States

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